The compound can be classified as follows:
The synthesis of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through various methods. One notable approach involves the use of a Pictet-Spengler reaction, where a β-arylethylamine derivative reacts with an appropriate aldehyde in the presence of an acid catalyst. This reaction facilitates the formation of the tetrahydroisoquinoline structure.
Additionally, alternative synthetic routes may involve coupling reactions or modifications of existing isoquinoline derivatives to introduce the pyrimidine moiety.
The molecular structure of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid reveals several key features:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not fully elucidated but can be inferred based on similar compounds in its class. It is believed to interact with specific biological targets such as enzymes or receptors involved in various physiological processes.
Further research is required to detail its specific interactions and effects at the molecular level.
The physical and chemical properties of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are crucial for understanding its behavior in biological systems:
These properties influence its bioavailability and efficacy in pharmaceutical applications.
The potential applications of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid span various fields:
This compound represents a promising candidate for further exploration in drug discovery and development due to its multifaceted biological activities.
The Pictet-Spengler reaction remains the cornerstone synthetic approach for constructing the tetrahydroisoquinoline (THIQ) core of 2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This acid-catalyzed condensation typically employs homoveratrylamine (3,4-dimethoxyphenethylamine) and formaldehyde derivatives, followed by selective N-alkylation with 2-halopyrimidines to install the pyrimidine moiety [5] [8]. The reaction proceeds via iminium ion formation (electrophilic activation) followed by electrophilic aromatic substitution, with cyclization rates significantly enhanced by electron-donating substituents on the aryl ring [8]. Modifications using BF₃·OEt₂ as a Lewis acid catalyst enable cyclization at reduced temperatures (0–25°C), improving functional group tolerance [8].
Alternatively, the Bischler-Napieralski cyclodehydration offers access to dihydroisoquinoline intermediates that undergo subsequent reduction and carboxylation. This route involves cyclization of N-(2-arylethyl)carboxamides using phosphoryl chloride or other dehydrating agents, yielding 3,4-dihydroisoquinolines. Reduction (e.g., NaBH₄/CuCl₂) generates the THIQ scaffold, while carboxylation at C3 is achieved through halogenation (NBS) followed by Arndt-Eistert homologation or malonate ester substitution/hydrolysis [5]. Both routes face regioselectivity challenges during pyrimidine attachment, often requiring protecting group strategies to prevent N1/N3 ambiguities in unsymmetrical pyrimidines [5] [8].
Table 1: Molecular Properties of 2-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 1103841-53-7 | [2] [3] |
Molecular Formula | C₁₄H₁₃N₃O₂ | [2] [3] |
Molecular Weight | 255.28 g/mol | [2] [3] |
IUPAC Name | 2-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [2] |
Canonical SMILES | OC(=O)C1CC2=C(C=CC=C2)CN1C1=NC=CC=N1 | [2] |
Storage Conditions | 2-8°C (under inert atmosphere/darkness) | [3] [6] |
Chiral synthesis of the C3-stereogenic center has been revolutionized by asymmetric catalysis. Rhodium-DuPhos or Ruthenium-BINAP complexes enable enantioselective hydrogenation of dehydroamino acid precursors (e.g., (Z)-2-(pyrimidin-2-yl)-3,4-dihydroisoquinoline-3-carboxylic acids), achieving >90% enantiomeric excess (ee) under optimized H₂ pressures (50–100 psi) [7] [8]. Enyne metathesis provides an alternative ring-forming strategy using Grubbs II catalysts (e.g., Grela’s catalyst). This method assembles the THIQ core from N-allyl-N-(pyrimidin-2-yl)prop-2-yn-1-amines and styrene derivatives via a key ring-closing metathesis step, generating exocyclic dienes that undergo hydrogenation to saturate the C1-C2 bond [8].
Chiral resolution remains practical for racemic mixtures. Diastereomeric salt formation with (-)-menthol or (1R,2S)-(-)-ephedrine effectively separates enantiomers, though it sacrifices atom economy [5]. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes ester derivatives of the racemic acid, yielding enantiopure (S)-acid and unreacted (R)-ester [8].
Table 2: Catalytic Methods for Stereoselective THIQ Synthesis
Method | Catalyst/Reagent | ee (%) | Yield (%) | Limitation |
---|---|---|---|---|
Asymmetric Hydrogenation | Rh-(R,R)-DuPhos/H₂ (80 psi) | 92–95 | 88 | Pressure sensitivity |
Enyne Metathesis | Grubbs II Catalyst | N/A | 76 | Requires diene hydrogenation |
Chiral Resolution | (-)-Menthyl Chloride | >99 | 40–45* | Low yield per isomer |
Enzymatic Resolution | CALB Lipase | 98 (S) | 45 (S) | Substrate specificity |
*Yield per enantiomer
Multicomponent reactions (MCRs) streamline the convergent assembly of pyrimidine-THIQ hybrids. A notable example is the Ugi-4CR reaction involving 2-formylbenzoic acids, primary amines, isocyanides, and pyrimidinylamines. This one-pot sequence generates peptoid-like adducts that undergo intramolecular lactamization upon acid treatment, directly yielding N-(pyrimidin-2-yl)-THIQ-3-carboxylic acid derivatives [8]. Microwave irradiation (100–120°C) significantly accelerates this process, reducing reaction times from days to hours while improving yields by 15–20% [8].
Transition-metal-catalyzed [2+2+2] cycloadditions offer atom-economic access to complex pyrimidine derivatives tethered to THIQs. Ruthenium(II) or Iridium(I) complexes catalyze the cyclotrimerization of diynes (e.g., N-propargyl-THIQ-alkynes) with pyrimidine-derived nitriles, regioselectively forming annulated pyrimidines at the THIQ N1-position. Nickel(0)/phosphine systems enable alkyne-nitrile-[2+2+2] couplings for constructing C2-substituted pyrimidine rings directly on the THIQ scaffold [8]. Key challenges include controlling regiochemistry in unsymmetrical diynes and minimizing homotrimerization byproducts through slow addition protocols [8].
Solid-phase synthesis enhances throughput for generating THIQ-3-carboxylic acid libraries. Wang or Sieber amide resins serve as anchors, with the carboxylic acid functionality protected as a resin-bound ester. Pictet-Spengler cyclization is performed on resin-bound phenethylamines using trimethyl orthoformate/AcOH, followed by N-alkylation with 2-chloropyrimidine (K₂CO₃/DMF). Cleavage with TFA/H₂O (95:5) simultaneously liberates the carboxylic acid and removes tert-butyloxycarbonyl (Boc) groups if present [10].
Protecting group strategies for solution-phase synthesis require orthogonal approaches:
Table 3: Protecting Group Strategies for THIQ-3-Carboxylic Acid Synthesis
Functional Group | Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|---|
Carboxylic Acid | Methyl Ester | SOCl₂/MeOH | LiOH, THF/H₂O | Acid/Base stable |
Carboxylic Acid | tert-Butyl Ester | Boc₂O, DMAP | TFA/DCM (1:1) | Acid-sensitive intermediates |
THIQ Nitrogen (N2) | Boc | (Boc)₂O, NEt₃ | TFA/DCM or HCl/dioxane | Orthogonal to esters |
THIQ Nitrogen (N2) | Benzyl | BnBr, K₂CO₃ | Pd/C, H₂ (1 atm) | Hydrogenation-compatible |
Purification of 2-(pyrimidin-2-yl)-THIQ-3-carboxylic acid faces hurdles due to polar zwitterionic character, trace metal catalysts, and structurally similar byproducts. Silica gel chromatography often gives poor recovery (<50%) due to acid-base interactions. Reverse-phase HPLC (C18 column, 10mM NH₄OAc/MeCN gradient) effectively separates the target compound from des-carboxyl or N-alkylation side products but is cost-prohibitive for large scales [1] [3]. Recrystallization optimizations use mixed solvents: Ethyl acetate/heptane (1:3) for methyl ester intermediates, followed by hydrolysis; or DMSO/H₂O for the free acid, yielding >99% purity but sacrificing recovery (60–65%) [9].
Scalability improvements focus on step reduction and intermediate telescoping:
Despite these advances, commercial discontinuation (e.g., Fluorochem’s withdrawal) highlights persistent cost challenges in multistep sequences, particularly for enantiopure material requiring resolution [1].
Table 4: Purification and Scalability Assessment
Challenge | Solution | Purity Outcome | Scalability Impact |
---|---|---|---|
Zwitterionic character | Reverse-phase HPLC (NH₄OAc buffer) | >99% | Limited to <100g batches |
Metal residues (Ru, Rh) | EDTA wash (aq. phase) / Charcoal treatment | <10 ppm | Adds 1–2 extra steps |
Enantiomer separation | Diastereomeric salt crystallization | >99% ee | 40–50% yield loss per isomer |
Solvent-intensive steps | Solvent swap to 2-MeTHF | Equivalent | Reduces L/kg by 30% |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: